2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate
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Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further linked to a butylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the butylcarbamate moiety through the reaction of the phenyl dioxolane intermediate with butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in dry ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive intermediate, facilitating the formation of covalent bonds with target molecules. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the butylcarbamate moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,2-Dioxolane: Isomeric form with adjacent oxygen atoms.
2-Phenyl-1,3-dioxolane: Similar structure but without the butylcarbamate moiety.
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate moiety, which imparts distinct chemical and biological properties. This compound’s stability, reactivity, and potential bioactivity make it a valuable candidate for various applications in research and industry .
Properties
CAS No. |
61405-70-7 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-8-15-14(16)19-12-7-5-4-6-11(12)13-17-9-10-18-13/h4-7,13H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
CZIIXAVRDSJOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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